Cas no 2490401-58-4 (2-Amino-5,5-difluorohexanoic acid hydrochloride)
2-Amino-5,5-difluorohexanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-5,5-difluorohexanoic acid hydrochloride
- 2490401-58-4
- 2-amino-5,5-difluorohexanoic acid hydrochloride
- SY349647
- EN300-7907414
- 878905-19-2
- 2-Amino-5,5-difluorohexanoic acid hydrochloride
-
- Inchi: 1S/C6H11F2NO2.ClH/c1-6(7,8)3-2-4(9)5(10)11;/h4H,2-3,9H2,1H3,(H,10,11);1H
- InChI Key: LQMMUWJUKCIAMM-UHFFFAOYSA-N
- SMILES: Cl.FC(C)(CCC(C(=O)O)N)F
Computed Properties
- Exact Mass: 203.0524626g/mol
- Monoisotopic Mass: 203.0524626g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
2-Amino-5,5-difluorohexanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7907414-0.05g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 0.05g |
$459.0 | 2025-02-22 | |
| Enamine | EN300-7907414-0.1g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 0.1g |
$600.0 | 2025-02-22 | |
| Enamine | EN300-7907414-0.25g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 0.25g |
$855.0 | 2025-02-22 | |
| Enamine | EN300-7907414-0.5g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 0.5g |
$1349.0 | 2025-02-22 | |
| Enamine | EN300-7907414-1.0g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 1.0g |
$1729.0 | 2025-02-22 | |
| Enamine | EN300-7907414-2.5g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 2.5g |
$3389.0 | 2025-02-22 | |
| Enamine | EN300-7907414-5.0g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 5.0g |
$5014.0 | 2025-02-22 | |
| Enamine | EN300-7907414-10.0g |
2-amino-5,5-difluorohexanoic acid hydrochloride |
2490401-58-4 | 95.0% | 10.0g |
$7435.0 | 2025-02-22 | |
| 1PlusChem | 1P028HM5-50mg |
2-amino-5,5-difluorohexanoicacidhydrochloride |
2490401-58-4 | 95% | 50mg |
$630.00 | 2024-05-21 | |
| 1PlusChem | 1P028HM5-100mg |
2-amino-5,5-difluorohexanoicacidhydrochloride |
2490401-58-4 | 95% | 100mg |
$804.00 | 2024-05-21 |
2-Amino-5,5-difluorohexanoic acid hydrochloride Related Literature
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Amino-5,5-difluorohexanoic acid hydrochloride
2-Amino-5,5-Difluorohexanoic Acid Hydrochloride: A Comprehensive Overview
The compound 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride (CAS No. 2490401-58-4) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically a fluorinated derivative of hexanoic acid. Its structure features a six-carbon chain with an amino group (-NH₂) at the second position and two fluorine atoms attached to the fifth carbon, along with a hydrochloride counterion. This unique combination of functional groups and fluorination makes it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials science. The presence of fluorine atoms in 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride introduces several desirable properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a promising candidate for use in pharmaceuticals, where fluorinated molecules are often employed to improve drug efficacy and bioavailability.
One of the most notable applications of this compound is in the field of peptide synthesis. The amino group in 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride allows for easy incorporation into peptide chains, making it a valuable building block in the construction of bioactive molecules. Researchers have explored its use in creating cyclic peptides and other complex structures with potential therapeutic applications.
In addition to its role in peptide synthesis, 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride has shown promise in materials science. Its unique electronic properties and structural flexibility make it a candidate for use in the development of novel polymers and coatings. Recent advancements in polymer chemistry have demonstrated how fluorinated monomers can enhance the durability and chemical resistance of materials, opening new avenues for industrial applications.
The synthesis of 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride involves a multi-step process that typically begins with the fluorination of hexanoic acid derivatives. Researchers have optimized various synthetic pathways to improve yield and purity, ensuring that this compound can be produced efficiently on an industrial scale. The use of advanced catalytic systems and green chemistry principles has further enhanced the sustainability of its production process.
From a pharmacological perspective, 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride has been studied for its potential as a precursor to bioactive compounds. Its ability to participate in various chemical reactions, such as amidation and esterification, makes it versatile in drug design. Recent studies have focused on its role in creating analogs of known bioactive molecules, potentially leading to new treatments for diseases such as cancer and neurodegenerative disorders.
The environmental impact of 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is crucial. Preliminary studies suggest that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint.
In conclusion, 2-Amino-5,5-Difluorohexanoic Acid Hydrochloride (CAS No. 2490401-58-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
2490401-58-4 (2-Amino-5,5-difluorohexanoic acid hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)